C3-Methyl Substitution Eliminates MAO-B Inhibitory Activity Observed in 5-Nitroindazole Parent
In a head-to-head screening panel conducted by Herraiz et al. (2009), human MAO-B inhibition was measured at a fixed inhibitor concentration of 0.015 mM. Under these conditions, 5-nitroindazole inhibited MAO-B by 98.5%, whereas 3-methyl-5-nitro-1H-indazole did not exhibit significant inhibition and was classified among the 'poor inhibitors' [1]. This result demonstrates that the introduction of a methyl group at the C3 position of the indazole ring effectively abolishes MAO-B inhibitory activity observed in the unsubstituted parent scaffold.
| Evidence Dimension | Human MAO-B inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | Classified as 'poor inhibitor' (no significant inhibition observed at 0.015 mM) |
| Comparator Or Baseline | 5-Nitroindazole: 98.5% inhibition at 0.015 mM |
| Quantified Difference | ~98.5 percentage points reduction in MAO-B inhibition; activity effectively abolished |
| Conditions | Human recombinant MAO-B; inhibitor concentration 0.015 mM; source reference: Herraiz et al., Free Radic. Res., 2009 |
Why This Matters
This pronounced activity cliff informs selection when MAO-B-related off-target activity must be avoided: 3-methyl-5-nitro-1H-indazole offers a structurally similar but MAO-B-inactive alternative to 5-nitroindazole.
- [1] Herraiz, T.; Aran, V.J.; Guillen, H. Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radic. Res., 2009, 43, 975–984. View Source
